2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride is a synthetic compound characterized by its complex structure and potential applications in scientific research. This compound is notable for its piperidine ring, which is a six-membered nitrogen-containing heterocycle, and its chloro-substituted phenoxy group. Its molecular formula is , and it has a molecular weight of 318.3 g/mol .
The compound is classified as a piperidine derivative and can be sourced from chemical suppliers specializing in research chemicals. It is often utilized in pharmacological studies due to its structural properties that may interact with biological systems. Its chemical structure allows it to be categorized within the broader class of organic compounds known for their diverse applications in medicinal chemistry and drug development .
The synthesis of 2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride typically involves several key steps:
The molecular structure of 2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride can be represented by its canonical SMILES notation: CC(C)C1=C(C=CC(=C1)Cl)OCCC2CCNCC2.Cl
.
Key structural features include:
SKAMLXUPESXQSS-UHFFFAOYSA-N
.The compound can participate in various chemical reactions, including:
The mechanism of action for 2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride likely involves interactions with various biological targets, including:
The exact pathways depend on the specific biological context in which it is applied .
2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride has potential applications in various areas of scientific research, including:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2